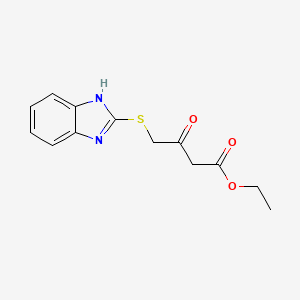

Ethyl 4-(1H-benzimidazol-2-ylthio)-3-oxobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(1H-benzimidazol-2-ylthio)-3-oxobutanoate is a complex organic compound that contains a benzimidazole moiety. Benzimidazole is a type of organic compound that’s part of the larger class of heterocycles . It’s a bicyclic compound made up of a benzene ring fused to an imidazole ring . The “4-(1H-benzimidazol-2-ylthio)-3-oxobutanoate” indicates that the benzimidazole moiety is attached to a butanoate ester group at the 4-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzimidazole ring attached to a butanoate ester group. The benzimidazole ring is a bicyclic heteroaromatic ring, while the butanoate ester group contains a carbonyl (C=O) and an ether (C-O-C) functional group .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The benzimidazole moiety might undergo electrophilic substitution reactions, while the ester group might undergo reactions such as hydrolysis, reduction, or transesterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties might include a high degree of aromaticity due to the benzimidazole ring, potential hydrogen bonding due to the NH group in the benzimidazole ring, and potential polarity due to the ester group .Applications De Recherche Scientifique

Synthesis and Characterization Techniques

Research efforts have been directed towards synthesizing and characterizing novel compounds through methodologies that include the condensation of ortho-phenylenediamines and phenylhydrazines with ethyl 4-chloro-3-oxobutanoate, facilitating the synthesis of substituted 1H-benzimidazoles, pyrazolones, and pyrazoles. These processes underscore a novel, straightforward approach, showcasing the versatility of related chemical structures in generating a variety of functional molecules with potential applications across multiple scientific domains (Dayakar et al., 2015).

Antioxidant and Antimicrobial Activities

The synthesized compounds, through modifications and reactions involving ethyl 4-(1H-benzimidazol-2-ylthio)-3-oxobutanoate analogs, have been evaluated for their antioxidant and antimicrobial properties. For instance, studies have explored the antioxidant susceptibilities through DPPH and hydroxyl radical scavenging methods, revealing potential therapeutic applications of these molecules. Similarly, antimicrobial activity assessments against various pathogens highlight the potential of these compounds in developing new antimicrobial agents (Kariyappa et al., 2016).

Molecular Docking and Anticancer Activity

Further research has delved into molecular docking studies and in vitro anticancer activity assays, suggesting the utility of these compounds in identifying and developing novel anticancer therapies. Such studies highlight the importance of structural modifications and characterizations in discovering new therapeutic agents with targeted activity against cancer cell lines, thereby opening new avenues for cancer treatment research (Paul et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-(1H-benzimidazol-2-ylsulfanyl)-3-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-2-18-12(17)7-9(16)8-19-13-14-10-5-3-4-6-11(10)15-13/h3-6H,2,7-8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLNCEHJTPBQKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CSC1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(1H-benzimidazol-2-ylthio)-3-oxobutanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2564810.png)

![1-(2-(benzyl(methyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2564816.png)

![5-((4-Bromophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2564822.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2564826.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2564828.png)

![N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]-N-methylacetamide](/img/structure/B2564831.png)

![(Z)-2-cyano-3-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2564832.png)